molecular formula C6H3Cl2IO2S B1432446 2-Chloro-5-iodobenzene-1-sulfonyl chloride CAS No. 1261516-91-9

2-Chloro-5-iodobenzene-1-sulfonyl chloride

Cat. No.: B1432446
CAS No.: 1261516-91-9
M. Wt: 336.96 g/mol
InChI Key: GAMMHWNHCAXPSM-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 336.96 . It is also known by its IUPAC name, 5-chloro-2-iodobenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3Cl2IO2S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is known to be 336.96 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The use of sulfonyl chlorides, similar to 2-Chloro-5-iodobenzene-1-sulfonyl chloride, is pivotal in synthesizing high-purity compounds. For instance, 1-chloro-2,6-difluorobenzene, synthesized using sulfonyl chloride, is valuable in agricultural and pharmaceutical applications due to its high purity and effective yield (Moore, 2003).

Biological Research and Protein Analysis

  • Sulfonyl chlorides, including compounds like this compound, are used in biological research, such as determining free ε-amino groups in proteins. This application is crucial for understanding protein composition and function (Oratz, Burks, & Rothschild, 1966).

Stereochemistry and Molecular Structure Studies

  • Research on α-phosphoryl sulfoxides involving sulfonyl chlorides like this compound helps in understanding stereochemical control in chemical reactions, providing insights into molecular structure and reaction mechanisms (Mikołajczyk et al., 1994).

Industrial Applications and Chemical Synthesis

  • Compounds related to this compound are used in creating various sulfonyl chlorides, which have potential applications as herbicides. This showcases the utility of sulfonyl chlorides in agricultural chemistry (Cremlyn & Cronje, 1979).

Spectroscopic Studies and Chemical Analysis

  • P-Iodobenzene sulfonyl chloride, a related compound, has been extensively studied for its spectroscopic properties. Understanding these properties aids in chemical analysis and research, highlighting the relevance of similar compounds like this compound in spectroscopy (Arivazhagan, Prabhakaran, & Gayathri, 2011).

Safety and Hazards

The safety information for 2-Chloro-5-iodobenzene-1-sulfonyl chloride indicates that it should be handled with care . The Material Safety Data Sheet (MSDS) can provide more detailed safety information .

Properties

IUPAC Name

2-chloro-5-iodobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMMHWNHCAXPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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